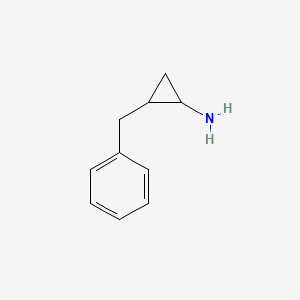
2-Benzylcyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a benzyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylcyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method is the reaction of benzyl chloride with cyclopropylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group replaces the chloride ion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzyl nitrile or benzyl imine.
Reduction: Regeneration of the primary amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-Benzylcyclopropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Benzylcyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclopropane ring’s strain energy can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Cyclopropylamine: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.
Benzylamine: Lacks the cyclopropane ring, resulting in different reactivity and binding properties.
Phenethylamine: Similar structure but with an ethyl chain instead of a cyclopropane ring, affecting its chemical behavior.
Uniqueness: 2-Benzylcyclopropan-1-amine’s unique combination of a cyclopropane ring and a benzyl group imparts distinct chemical and biological properties
Properties
CAS No. |
90874-43-4 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-benzylcyclopropan-1-amine |
InChI |
InChI=1S/C10H13N/c11-10-7-9(10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 |
InChI Key |
YDILPQKPMIOWTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




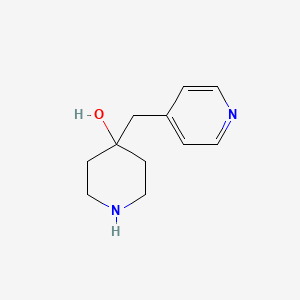
![2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine](/img/structure/B13262066.png)
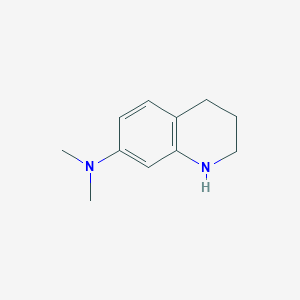
![2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13262075.png)
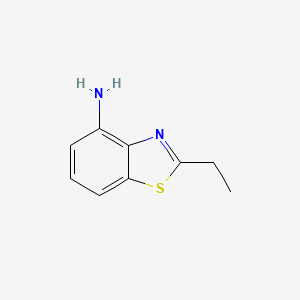

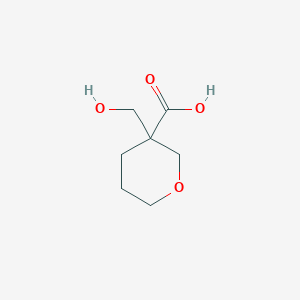
![2-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13262101.png)

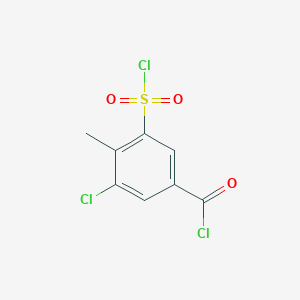

![2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13262135.png)
